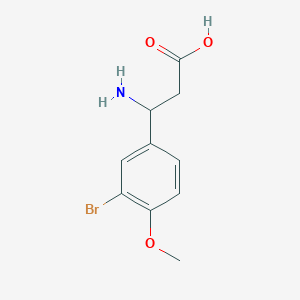

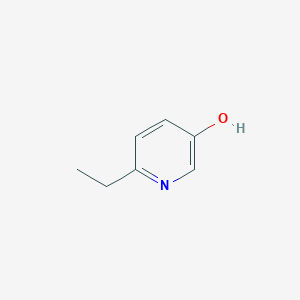

6-乙基吡啶-3-醇

描述

6-Ethylpyridin-3-OL is a chemical compound that can be purchased from various suppliers12. However, detailed information about this specific compound is not readily available in the public domain.

Synthesis Analysis

The synthesis of 6-Ethylpyridin-3-OL is not explicitly detailed in the available resources. However, a related compound, 6-Amino-2,4,5-Trimethylpyridin-3-ol, has been synthesized and used to inhibit serotonin-induced angiogenesis3. Another study discusses the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp4. These methods might provide some insight into potential synthesis pathways for 6-Ethylpyridin-3-OL.Molecular Structure Analysis

The molecular structure of 6-Ethylpyridin-3-OL is not directly available. However, related compounds such as 6-Methylpyridin-3-ol have been analyzed56. These resources might provide some insight into the potential structure of 6-Ethylpyridin-3-OL.Chemical Reactions Analysis

Specific chemical reactions involving 6-Ethylpyridin-3-OL are not readily available. However, reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported7. This could potentially provide some insight into the types of reactions 6-Ethylpyridin-3-OL might undergo.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Ethylpyridin-3-OL are not directly available. However, related compounds such as 6-Methylpyridin-3-ol have been analyzed8910. These resources might provide some insight into the potential properties of 6-Ethylpyridin-3-OL.科学研究应用

抗氧化和抗癌活性

芪类白藜芦醇类似物的合成、自由基清除和抗氧化活性这项研究重点关注 3-吡啶醇衍生物的合成,包括用乙基封堵羟基的化合物。研究发现,引入乙基可能模棱两可地影响化合物的自由基清除和抗氧化性能。一些衍生物表现出比天然原型和 2-乙基-6-甲基吡啶-3-醇更好的抗氧化效果,尤其是在线粒体膜的脂质过氧化模型中 (谢苗诺夫等,2020)。

催化应用

三联吡啶及其过渡金属配合物的催化应用本文综述了三联吡啶配体及其过渡金属配合物在材料科学、生物医学化学和有机金属催化等各个领域的应用。它强调了这些化合物催化的广泛反应,从人工光合作用中的水分解到聚合反应 (温特等,2011)。

5-羟甲基糠醛转化为 6-(羟甲基)吡啶-3-醇本研究调查了 5-羟甲基糠醛 (HMF) 转化为 6-(羟甲基)吡啶-3-醇的过程,旨在了解食品中吡啶-3-醇的形成。研究表明,当 2-氧杂呋喃在氨或产氨化合物存在下经受热加热时,食品中吡啶-3-醇的形成是不可避免的 (伊达尔戈等,2020)。

磁性研究

新型 Co(II) 硫氰酸盐配位聚合物的结构和磁性研究本研究讨论了 Co(NCS)2 与 4-乙基吡啶反应生成的新化合物的合成,从而形成三种具有不同磁性的新化合物。本文报道了在这些化合物中观察到的反铁磁性质和反磁转变,为其在磁性研究中的潜在应用提供了见解 (沃勒特等,2013)。

合成和在材料科学中的应用

咪唑并[1,2-a]吡啶的合成十年更新

本文对咪唑并吡啶骨架的合成进行了全面综述,认识到它们在药物化学和材料科学中的重要性。它概述了各种合成策略及其在化学不同分支中的应用 (巴格迪等,2015)。

安全和危害

The safety data sheet for a related compound, 3-Hydroxy-6-methylpyridine, indicates that it is not considered hazardous according to the 2012 OSHA Hazard Communication Standard11. However, specific safety and hazard information for 6-Ethylpyridin-3-OL is not readily available1213.

未来方向

Specific future directions for research or applications involving 6-Ethylpyridin-3-OL are not readily available. However, the compound can be purchased from various suppliers114, suggesting potential for further research and application.

属性

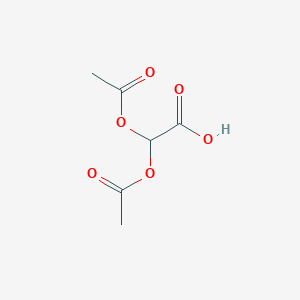

IUPAC Name |

6-ethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-3-4-7(9)5-8-6/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPHPOFDFXDHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565149 | |

| Record name | 6-Ethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethylpyridin-3-OL | |

CAS RN |

51834-96-9 | |

| Record name | 6-Ethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1612269.png)

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B1612272.png)

![[4-(4-Methylphenoxy)phenyl]methanol](/img/structure/B1612274.png)

![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612276.png)

![2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL](/img/no-structure.png)